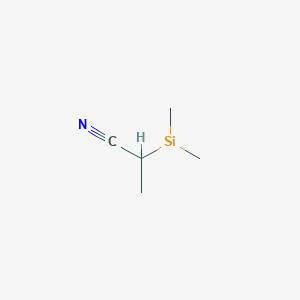![molecular formula C13H20O2 B14485619 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane CAS No. 65432-02-2](/img/structure/B14485619.png)
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[45]decane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane typically involves a multi-step process. One efficient method for constructing spirocyclic frameworks is through a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence . This method allows for the formation of highly functionalized spirocyclic derivatives with good yields. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and step-economic synthesis are likely to be applied. This includes the use of environmentally friendly solvents, efficient catalytic systems, and minimizing the number of purification steps to enhance overall yield and reduce waste.
化学反応の分析
Types of Reactions
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon centers, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Halichlorine: A marine alkaloid with a 6-azaspiro[4.5]decane skeleton, known for its biological activity.
Pinnaic Acid: Another marine alkaloid structurally related to halichlorine, with significant biological properties.
Uniqueness
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both alkyne and ether functionalities
特性
CAS番号 |
65432-02-2 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
6-but-3-ynyl-6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-12(2)8-5-6-9-13(12)14-10-11-15-13/h1H,4-11H2,2H3 |
InChIキー |
HTSGFLDKDHOFAP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC12OCCO2)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


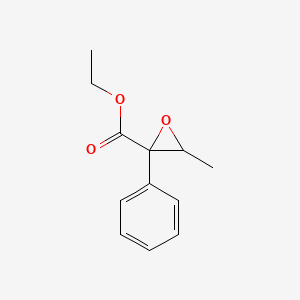
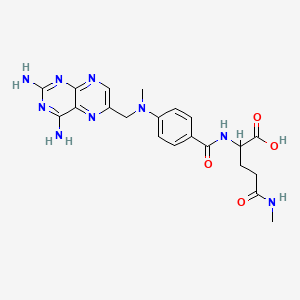
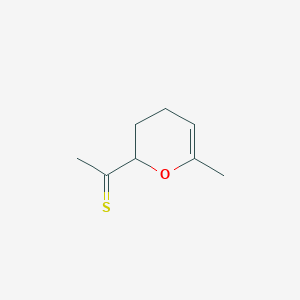
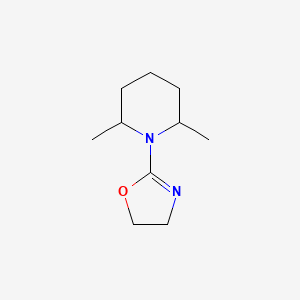
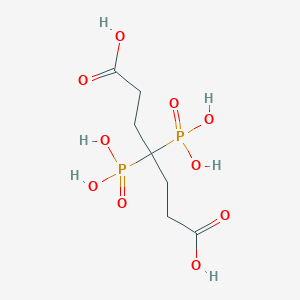
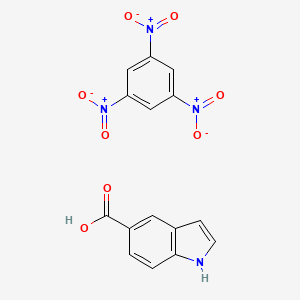
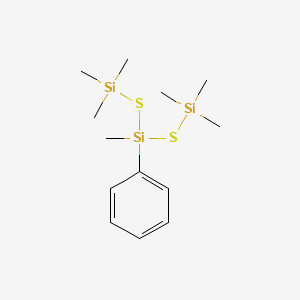
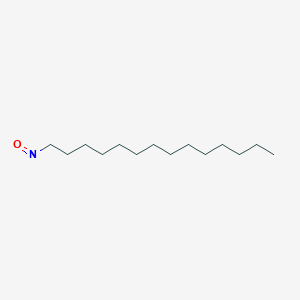
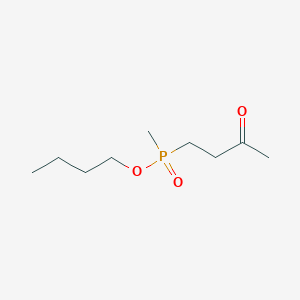
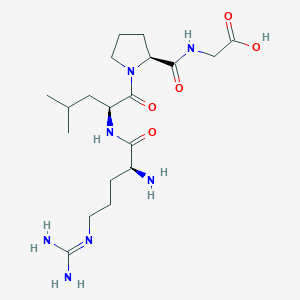
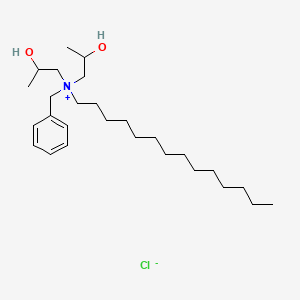
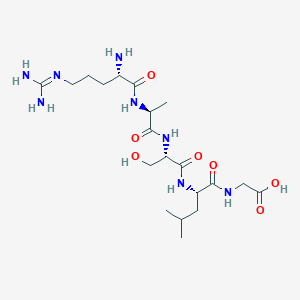
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
